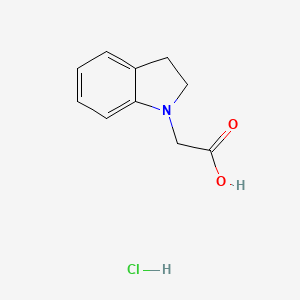

2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride

Description

2-(2,3-Dihydro-1H-indol-1-yl)acetic acid hydrochloride (CAS: 193544-62-6) is an indole-derived acetic acid salt with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol (free base: 177.2 g/mol + HCl) . It is structurally characterized by a dihydroindole ring substituted at the 1-position with an acetic acid moiety, which is protonated as a hydrochloride salt. The compound is typically stored at 2–8°C and classified as an irritant (Hazard Class: IRRITANT) .

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11;/h1-4H,5-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRZJQBFXCYXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094607-31-4 | |

| Record name | 1H-Indole-1-acetic acid, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094607-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material and Protection

Hydrochloride Salt Formation

- The free acid or N-protected acid is dissolved in methanol and cooled to around 5°C.

- A saturated solution of hydrochloric acid in diethyl ether is added slowly.

- The mixture is stirred at room temperature for an extended period (e.g., 16 hours) to ensure complete salt formation.

- The solvent is then removed under reduced pressure, and the residue is poured into ice/water to precipitate the hydrochloride salt.

- Extraction and washing steps with ethyl acetate, diethyl ether, aqueous ammonia, and brine follow to purify the product.

- Final drying and concentration yield the hydrochloride salt in high yield (up to 100% reported).

Reduction and Decarboxylation Steps

- Reduction of double bonds in 2-oxoindolin-3-yl acetonitrile derivatives is performed using zinc in dilute hydrochloric acid at room temperature for about 0.5 hours.

- Alternatively, palladium-catalyzed hydrogenation can be employed but may cause partial nitrile reduction as a side reaction.

- Decarboxylation is achieved by heating in pyridine at 100°C for 2 hours or by refluxing in 1-propanol with aqueous sodium hydroxide for extended periods (up to 20 hours).

- These steps yield nitrile or amine intermediates crucial for further functionalization.

Alkylation and Functional Group Modifications

- Alkylation at the nitrogen or carbon positions of the indole ring is carried out using alkyl halides in the presence of sodium hydride and tetrahydrofuran (THF) at 0°C to room temperature.

- N-Boc protection prevents undesired N-alkylation and allows selective modifications.

- Mono- and dialkylation products can form depending on reaction conditions and reagents such as methyl iodide and DMAP.

- Subsequent deprotection steps yield the desired free amine or acid derivatives.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrochloride salt formation | Saturated HCl in diethyl ether, MeOH solvent | 5°C to RT | 16 h | Up to 100% | Stirring, followed by extraction |

| Reduction of double bond | Zn, dilute HCl, EtOAc | 25°C | 0.5 h | 45–87% (varies) | Avoids nitrile reduction side reaction |

| Decarboxylation | Pyridine reflux or 1-propanol + NaOH reflux | 80–100°C | 2–20 h | 40–82% | Extended reflux for complete reaction |

| Alkylation | Alkyl halide, NaH, THF | 0°C to RT | 48 h | 15–90% | N-Boc protection controls selectivity |

Mechanistic and Synthetic Insights

- The initial Knoevenagel condensation of isatins with cyanoacetic acid or esters forms key intermediates that can be selectively reduced and decarboxylated to yield 2,3-dihydroindole derivatives.

- Reduction methods using Zn/HCl are preferred for selective double bond reduction without affecting nitrile groups.

- Palladium-catalyzed hydrogenation is efficient but risks partial nitrile reduction, requiring careful control.

- N-Boc protection is critical for controlling alkylation sites and avoiding over-alkylation.

- Formation of the hydrochloride salt stabilizes the compound and facilitates purification.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1. Protection | N-Boc protection of indole nitrogen | Boc anhydride, base | Protected intermediate |

| 2. Knoevenagel Condensation | Isatin + cyanoacetic acid/ester | Triethylamine, reflux | 2-oxoindolinyl acetonitriles |

| 3. Reduction | Double bond reduction | Zn/HCl or Pd-catalyzed hydrogenation | 45–87% yield |

| 4. Decarboxylation | Removal of carboxyl group | Pyridine or NaOH reflux | 40–82% yield |

| 5. Alkylation | Introduction of alkyl groups | Alkyl halides, NaH, THF | 15–90% yield |

| 6. Hydrochloride Salt Formation | Acid-base reaction to form salt | Saturated HCl in ether, MeOH | Up to 100% yield |

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-indol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms of indole.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions are various indole derivatives, which can have different functional groups attached to the indole ring .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water and organic solvents

The compound features a dihydroindole moiety attached to an acetic acid functional group, which contributes to its unique biological properties and potential interactions with various biological targets.

Plant Biology

Research has indicated that 2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride may function as a synthetic auxin, similar to indole-3-acetic acid (IAA), which is crucial for plant growth and development. Studies are ongoing to elucidate its specific interactions with plant auxin receptors and its effects on plant physiology, such as:

- Root development

- Cell elongation

- Tropic responses

Pharmacology

The compound exhibits various biological activities that suggest potential therapeutic applications:

- Neuroprotective Effects : Research on 2,3-dihydroindole derivatives has shown promise in providing neuroprotective effects against oxidative stress and neurodegeneration .

- Antiglaucomic Activity : Studies have explored its role in regulating intraocular pressure (IOP), indicating potential for treating glaucoma by reducing IOP more effectively than traditional medications such as timolol .

Synthesis of Novel Compounds

The synthesis of this compound has been achieved through various methods, including microwave-assisted techniques that enhance yield and efficiency. This compound serves as a precursor for developing new derivatives with improved biological activities .

Case Studies

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride with its structural analogues:

Key Observations :

- Substitution position : The 1-yl substitution in the target compound distinguishes it from 3-yl derivatives (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid), which lack the dihydroindole ring .

Gastrointestinal Tolerance

ML 3000 caused minimal GI damage even at 100 mg/kg doses, whereas indomethacin induced significant duodenal injury at 3 mg/kg. This suggests that dihydroindole scaffolds may inherently reduce GI toxicity compared to traditional NSAIDs.

Antiviral Activity

Indole acetic acid derivatives, such as 5-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]-1,3-benzodioxole-4-carboxylic acid (IMV), exhibit binding affinity to HIV integrase, a critical enzyme in viral replication.

Hazard Classification

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride is a compound belonging to the indole derivatives class, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological effects of this compound are largely attributed to its interactions with various biological targets:

- Receptor Binding : The compound exhibits high affinity for multiple receptors, influencing numerous signaling pathways. This binding can lead to modulation of cellular responses such as growth, apoptosis, and inflammation.

- Enzyme Interaction : It has been shown to inhibit or activate specific enzymes involved in critical biochemical pathways. For instance, it may affect kinases that play roles in cancer cell proliferation and survival .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anticancer Properties : Studies suggest that this compound possesses significant anticancer activity. It has been found to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by modulating cytokine production and inhibiting pro-inflammatory signaling pathways.

- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells, contributing to neuroprotective effects .

Research Findings

A review of various studies provides insights into the biological activity of this compound:

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Lung Cancer Treatment : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in lung adenocarcinoma cell lines (A549), with observed apoptosis markers such as increased caspase activity and altered Bcl-2 expression levels .

- Neuroprotection : A study investigating its effects on neuronal cells revealed that the compound could protect against oxidative damage induced by neurotoxic agents. This was evidenced by reduced markers of oxidative stress and improved cell survival rates .

Dosage and Efficacy

The efficacy of this compound varies with dosage:

- Lower Doses : At lower concentrations, it exhibits therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity.

- Higher Doses : Increased dosages may lead to adverse effects, highlighting the need for careful dosage management in therapeutic applications.

Q & A

Q. How do tautomeric equilibria impact the compound’s spectroscopic and reactivity profiles?

- Methodological Answer : identifies keto-enol tautomerism via FT-IR (C=O vs. O–H stretches). Variable-temperature NMR (VT-NMR) tracks equilibria shifts (e.g., coalescence temperatures). Computational NBO analysis quantifies stabilization energies, guiding solvent selection (e.g., DMSO stabilizes enol forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.